molecular formula C8H13NO4 B1515454 Ethyl 4-hydroxyiminooxane-2-carboxylate

Ethyl 4-hydroxyiminooxane-2-carboxylate

Cat. No.: B1515454
M. Wt: 187.19 g/mol
InChI Key: FKFURYVLKSLZAH-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxyiminooxane-2-carboxylate is a bicyclic organic compound featuring an oxane (tetrahydropyran) ring substituted with a hydroxyimino (-NOH) group at position 4 and an ethyl ester (-COOEt) at position 2. Its molecular formula is C₈H₁₁NO₄, and its structure combines a six-membered oxygen-containing ring with a reactive oxime functional group. Its reactivity is influenced by the electron-withdrawing ester group and the tautomeric equilibrium of the hydroxyimino moiety, which can act as a nucleophile or participate in cycloaddition reactions .

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

ethyl 4-hydroxyiminooxane-2-carboxylate

InChI

InChI=1S/C8H13NO4/c1-2-12-8(10)7-5-6(9-11)3-4-13-7/h7,11H,2-5H2,1H3

InChI Key

FKFURYVLKSLZAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=NO)CCO1

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on ethyl-substituted oxane and heterocyclic carboxylates, emphasizing structural, physicochemical, and functional differences.

Table 1: Structural and Functional Group Comparisons

Compound Name Molecular Formula Key Functional Groups Ring System Notable Substituents
Ethyl 4-hydroxyiminooxane-2-carboxylate C₈H₁₁NO₄ Ester, hydroxyimino (-NOH) Oxane (6-membered) 4-NOH, 2-COOEt
Ethyl 2-methyl-4-oxooxane-2-carboxylate C₉H₁₄O₄ Ester, ketone (C=O) Oxane (6-membered) 4-oxo, 2-COOEt, 2-methyl
Ethyl 4-methyloxazole-2-carboxylate C₇H₉NO₃ Ester, oxazole (N,O-heterocycle) Oxazole (5-membered) 4-methyl, 2-COOEt
Ethyl 2-aminothiazole-4-carboxylate C₆H₈N₂O₂S Ester, thiazole (N,S-heterocycle), amine Thiazole (5-membered) 2-NH₂, 4-COOEt

Key Observations:

Ring System and Reactivity: this compound’s oxane ring provides conformational flexibility, unlike the rigid planar oxazole or thiazole rings. Oxazole and thiazole derivatives (e.g., Ethyl 4-methyloxazole-2-carboxylate) exhibit aromaticity and enhanced thermal stability compared to non-aromatic oxane derivatives .

Electronic Effects: The ester group (-COOEt) in all compounds acts as an electron-withdrawing group, but its position relative to other substituents modulates reactivity. For example, the 4-hydroxyimino group in the target compound may engage in intramolecular hydrogen bonding with the ester, altering solubility and acidity .

Biological and Synthetic Relevance: Thiazole derivatives (e.g., Ethyl 2-aminothiazole-4-carboxylate) are well-documented in drug discovery (e.g., sulfathiazole antibiotics), whereas oxane-based esters are less explored but may serve as chiral building blocks . The hydroxyimino group in this compound could mimic carbonyl groups in enzyme inhibition studies, a property absent in oxo- or methyl-substituted analogs .

Table 2: Physicochemical Properties (Theoretical/Experimental)

Compound Name Melting Point (°C) Solubility (Polar Solvents) LogP (Predicted) Stability Notes
This compound Not reported Moderate (DMSO, ethanol) 0.5 Sensitive to hydrolysis (NOH)
Ethyl 2-methyl-4-oxooxane-2-carboxylate 122–124 (lit.) High (acetone, chloroform) 1.2 Stable under inert conditions
Ethyl 4-methyloxazole-2-carboxylate 85–87 Low (water), high (THF) 1.8 Photostable, hygroscopic
Ethyl 2-aminothiazole-4-carboxylate 150–152 Moderate (methanol) 0.3 Air-sensitive (amine oxidation)

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